

Spectroscopic Profile of 1,2,5-Oxadiazole-3-carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 1,2,5-Oxadiazole-3-carboxylic acid

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This technical guide provides a comprehensive overview of the available spectroscopic data for **1,2,5-Oxadiazole-3-carboxylic acid** (also known as Furazan-3-carboxylic acid). Due to the limited availability of directly published experimental spectra for this specific compound, this document combines information from spectral databases with data from closely related analogs to offer a robust predictive and analytical resource.

Chemical Structure and Properties

- IUPAC Name: **1,2,5-Oxadiazole-3-carboxylic acid**[\[1\]](#)
- Synonyms: Furazan-3-carboxylic acid[\[1\]](#)
- Molecular Formula: $C_3H_2N_2O_3$ [\[1\]](#)
- Molecular Weight: 114.06 g/mol [\[1\]](#)
- CAS Number: 88598-08-7[\[1\]](#)

Spectroscopic Data

A complete set of experimentally verified spectra for **1,2,5-Oxadiazole-3-carboxylic acid** is not readily available in the public domain. However, existing database entries and spectral data from analogous compounds provide a strong foundation for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^{13}C Nuclear Magnetic Resonance (^{13}C NMR) Spectroscopy

A ^{13}C NMR spectrum for **1,2,5-Oxadiazole-3-carboxylic acid** is cataloged in the Wiley-VCH database, accessible through SpectraBase.^[1] While the full experimental data set is proprietary, the existence of this spectrum confirms its characterization. Based on the analysis of related oxadiazole and furazan structures, the expected chemical shifts are presented in Table 1.

^1H Nuclear Magnetic Resonance (^1H NMR) Spectroscopy

A ^1H NMR spectrum is noted in the PubChem database, attributed to Chemical Block, Russia.^[1] Quantitative data from this source is not publicly accessible. The molecule possesses two distinct protons: one on the oxadiazole ring and one in the carboxylic acid group. The expected chemical shifts are outlined in Table 1. The carboxylic acid proton signal is typically broad and its chemical shift can be highly dependent on the solvent and concentration.

Table 1: Predicted NMR Spectroscopic Data for **1,2,5-Oxadiazole-3-carboxylic acid**

Nucleus	Predicted Chemical Shift (ppm)	Multiplicity	Notes
^{13}C	~150 - 160	Singlet	Carbon of the carboxylic acid (C=O).
~140 - 155	Singlet	Carbon atom in the oxadiazole ring attached to the carboxylic acid.	
~110 - 125	Singlet	CH carbon atom in the oxadiazole ring.	
^1H	~8.0 - 9.5	Singlet	Proton on the oxadiazole ring (furazan ring proton).
~10.0 - 13.0	Singlet (broad)	Carboxylic acid proton (-COOH). Exchangeable with D_2O .	

Note: Predicted chemical shifts are based on data from analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Experimental IR data for **1,2,5-Oxadiazole-3-carboxylic acid** is not currently available in public spectral libraries. However, the characteristic absorption bands can be predicted based on the functional groups present in the molecule. These predictions are summarized in Table 2.

Table 2: Predicted Infrared (IR) Absorption Bands for **1,2,5-Oxadiazole-3-carboxylic acid**

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity	Vibration Mode
O-H (Carboxylic Acid)	3300 - 2500	Broad	Stretching
C-H (aromatic/heterocyclic)	~3100	Medium to Weak	Stretching
C=O (Carboxylic Acid)	1750 - 1700	Strong	Stretching
C=N (Oxadiazole Ring)	1650 - 1550	Medium to Strong	Stretching
C-O (Carboxylic Acid)	1320 - 1210	Strong	Stretching
C-O-C (Oxadiazole Ring)	1150 - 1050	Medium	Stretching
O-H (Carboxylic Acid)	950 - 900	Medium, Broad	Out-of-plane bend

Mass Spectrometry (MS)

An experimental mass spectrum for **1,2,5-Oxadiazole-3-carboxylic acid** is not publicly available. The expected fragmentation pattern under electron ionization (EI) would likely involve the loss of the carboxylic acid group and fragmentation of the oxadiazole ring. The predicted key fragments are listed in Table 3.

Table 3: Predicted Mass Spectrometry Fragmentation for **1,2,5-Oxadiazole-3-carboxylic acid**

m/z	Predicted Fragment Ion	Notes
114	$[M]^+$	Molecular Ion
97	$[M - OH]^+$	Loss of hydroxyl radical
69	$[M - COOH]^+$	Loss of the carboxylic acid group
43	$[C_2HNO]^+$	Fragment from the oxadiazole ring
42	$[C_2H_2N]^+$	Fragment from the oxadiazole ring

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a compound such as **1,2,5-Oxadiazole-3-carboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **1,2,5-Oxadiazole-3-carboxylic acid** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO- d_6 , CDCl $_3$, or Methanol- d_4) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
- Instrument Setup:
 - Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
 - Tune and shim the instrument for the chosen solvent.
 - Acquire a 1H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - For the ^{13}C NMR spectrum, use a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ^{13}C .

- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase the resulting spectra and perform baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
 - Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid **1,2,5-Oxadiazole-3-carboxylic acid** directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Sample Preparation (KBr Pellet):
 - Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
 - Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
- Data Acquisition:
 - Record a background spectrum of the empty ATR crystal or the KBr pellet.
 - Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance

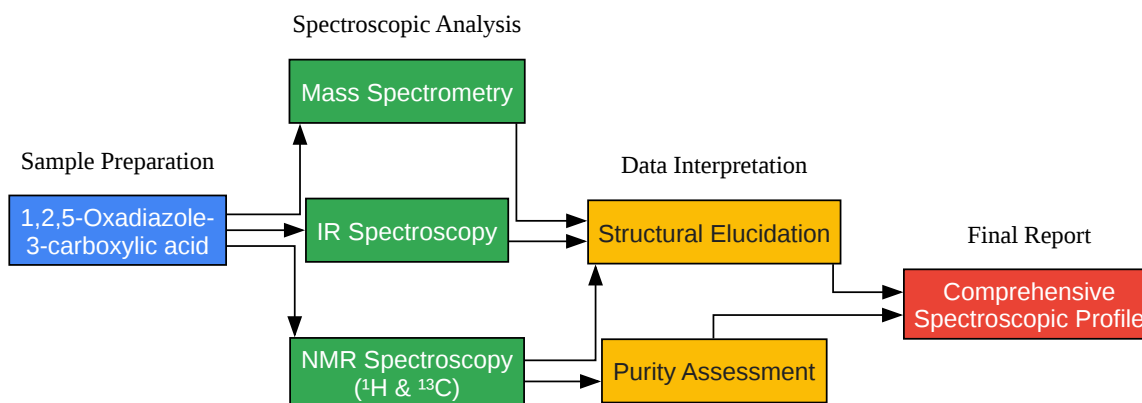
spectrum.

Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe. Alternatively, the sample can be dissolved in a suitable solvent and introduced via a liquid chromatography system (LC-MS).
- **Ionization:**
 - **Electron Ionization (EI):** For direct insertion, use a standard EI source with an electron energy of 70 eV. This technique will induce fragmentation.
 - **Electrospray Ionization (ESI):** For LC-MS, use an ESI source. This is a softer ionization technique that is more likely to yield the molecular ion. The sample should be dissolved in a polar solvent like methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.
- **Mass Analysis:** Scan a suitable mass-to-charge (m/z) range (e.g., m/z 10-200) to detect the molecular ion and expected fragments.
- **Data Analysis:** Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry can be used to determine the elemental composition of the parent ion and its fragments.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **1,2,5-Oxadiazole-3-carboxylic acid**.



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Caption: Workflow for the spectroscopic characterization of a chemical compound.

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References

- 1. 1,2,5-Oxadiazole-3-carboxylic acid | C₃H₂N₂O₃ | CID 1415524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 1,2,5-Oxadiazole-3-carboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1300083#spectroscopic-data-of-1-2-5-oxadiazole-3-carboxylic-acid]

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